4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine
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Overview
Description
4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, an oxazole ring, and a chlorobenzenesulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and distillation are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Fluorobenzenesulfonyl chloride: Similar in structure but with a fluorine atom instead of chlorine.
Bis(4-chlorophenyl) sulfone: Another sulfonyl-containing compound with different applications.
Uniqueness
4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylpropyl)-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-12(2)11-15-19-16(17(24-15)20-7-9-23-10-8-20)25(21,22)14-5-3-13(18)4-6-14/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAINPQPZTTYFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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